molecular formula C8H5ClF2O B048248 2,4-Difluoro-3-methylbenzoyl chloride CAS No. 112857-70-2

2,4-Difluoro-3-methylbenzoyl chloride

Cat. No.: B048248
CAS No.: 112857-70-2
M. Wt: 190.57 g/mol
InChI Key: BMMDDDOEASRDKX-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H5ClF2O and its molecular weight is 190.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate and Degradation

Parabens and Chlorinated By-products : Research on parabens, which share a benzoyl group structure with 2,4-Difluoro-3-methylbenzoyl chloride, reveals insights into their environmental fate, degradation, and the formation of chlorinated by-products. These studies are crucial in understanding how similar compounds might behave in aquatic environments and their potential impacts on water quality and aquatic life (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Synthesis and Modification

Trifluoromethylation and Chlorination : The utilization of compounds like CF3SO2Cl for trifluoromethylation and chlorination highlights the potential applications of this compound in synthesizing fluorinated compounds and chlorination reactions. These processes are essential in pharmaceuticals and agrochemicals synthesis, where fluorination can significantly alter the biological activity of compounds (Chachignon, Guyon, & Cahard, 2017).

Polymer Research

Polyvinyl Chloride (PVC) Degradation : The thermal degradation of PVC involves mechanisms that could be relevant to understanding the reactivity and stability of this compound under various conditions. This research provides insights into the stability and degradation pathways of chlorinated compounds in industrial applications (Starnes, 2002).

Environmental Contaminants

Formation of Dioxins and Furans : Studies on the mechanisms of formation, chlorination, dechlorination, and destruction of dioxins and furans underscore the importance of understanding the environmental impact of chlorinated compounds. These findings are pertinent to assessing the environmental risks associated with the use and disposal of compounds related to this compound (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).

Safety and Hazards

“2,4-Difluoro-3-methylbenzoyl chloride” should be handled with care. Avoid breathing dust, fume, gas, mist, vapors, or spray. It’s recommended to use personal protective equipment and ensure adequate ventilation . It’s also advised against food, drug, pesticide, or biocidal product use .

Mechanism of Action

Target of Action

2,4-Difluoro-3-methylbenzoyl chloride is a chemical compound used primarily in scientific research It’s known that benzoyl chloride compounds often react with amines, alcohols, and water, forming amides, esters, and acids respectively .

Mode of Action

The mode of action of this compound is primarily through its reactivity as an acyl chloride . Acyl chlorides are highly reactive due to the good leaving group (Cl-) and can readily undergo nucleophilic acyl substitution reactions . This allows the compound to interact with various biological targets, leading to changes in their structure and function .

Biochemical Pathways

Given its reactivity, it can potentially influence a variety of biochemical processes depending on the specific targets it interacts with .

Pharmacokinetics

It’s known that the compound has a boiling point of 2022ºC at 760mmHg and a density of 1356g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Safety data sheets indicate that the compound can cause severe skin burns and eye damage , suggesting that it has significant cytotoxic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s known to be moisture sensitive , which means its stability and efficacy can be affected by humidity. Additionally, it’s recommended to handle the compound in a well-ventilated area , suggesting that air circulation can influence its action.

Properties

IUPAC Name

2,4-difluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-6(10)3-2-5(7(4)11)8(9)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMDDDOEASRDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478298
Record name 2,4-Difluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112857-70-2
Record name 2,4-Difluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112857-70-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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